(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and IUPAC name . The compound “(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione” has a molecular formula of C12H11NO3S and a molecular weight of 249.29g/mol .
Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can influence how the compound behaves in different environments and how it can be used .Scientific Research Applications
Structural Optimization for Potent PTP 1B Inhibition
The compound (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione belongs to the 2,4-thiazolidinedione (TZD) scaffold, a versatile structure explored in medicinal chemistry for developing novel molecules targeting specific ailments. A study highlighted the application of TZDs as potent Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which play a significant role in insulin signaling and the management of insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). Through structural optimization, a compound bearing the TZD scaffold with N-methyl benzoic acid exhibited potent activity (IC50 1.1 µM), emphasizing the critical role of the Z-configuration in the structural framework for designing bi-dentate ligands with optimum activity (Verma et al., 2019).
Biological Potential and Synthetic Development
The TZD core, including its derivatives like this compound, showcases a broad spectrum of pharmacological activities. These compounds have been incorporated into commercial pharmaceuticals due to their significant biological potential against various diseases. Historical synthesis developments and green methodologies have contributed to the accessibility of these compounds, enabling extensive research on their biological properties and potential applications in medicinal chemistry (Santos et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLLWWODNPCCK-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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